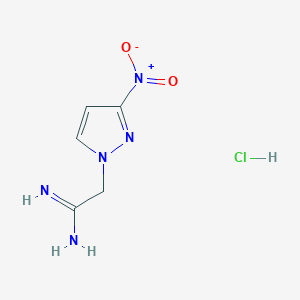

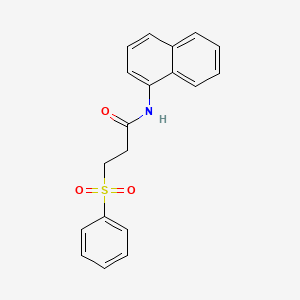

![molecular formula C18H13FN4O2S2 B2918128 N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 573696-93-2](/img/structure/B2918128.png)

N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, also known as FQ-TsN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoxaline family and has been found to exhibit unique properties that make it a promising candidate for various laboratory experiments.

Aplicaciones Científicas De Investigación

Selective Metal Ion Recognition

A study by Korin et al. (2011) investigated a series of sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives, noting their high selectivity toward Cu2+ ions in ethanol. These compounds exhibited stable and reversible binding, highlighted by a red shift in the UV–vis spectrum and an 'ON–OFF' fluorescence response, making them promising for Cu2+ recognition in environmental and biological samples Korin et al., 2011.

Fluorescent Pyridoquinoxalinium Derivatives

Research by Koner and Ray (2008) described the synthesis and structural characterization of a novel quinoxalinylium derivative, which serves as a fluorescent probe. The derivative exhibited emission at 580 nm upon excitation at 470 nm, suggesting its utility in fluorescence-based applications, including sensing and imaging Koner & Ray, 2008.

Antibacterial Quinoxaline Sulfonamides

Alavi et al. (2017) developed novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli. This study emphasizes the compound's potential as a scaffold for developing new antibacterial agents Alavi et al., 2017.

Anticancer Potential

A study by Ghorab et al. (2014) highlighted a series of thiophene derivatives, including those with sulfonamide, quinoline, and anthracene moieties, showing promising in vitro anticancer activity against the MCF7 breast cancer cell line. This research suggests the therapeutic potential of such derivatives in cancer treatment Ghorab et al., 2014.

Bioactive Quinoxaline-Containing Sulfonamides

A comprehensive review by Irfan et al. (2021) discussed the synthesis, biological activities, and structure-activity relationships of quinoxaline sulfonamide derivatives. These compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The review suggests that these hybrids have the potential to serve as lead compounds for developing therapeutic agents against various diseases Irfan et al., 2021.

Propiedades

IUPAC Name |

N-[3-(3-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBILMXBLFRQQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

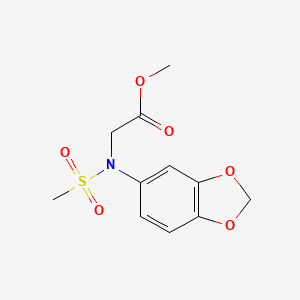

![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)

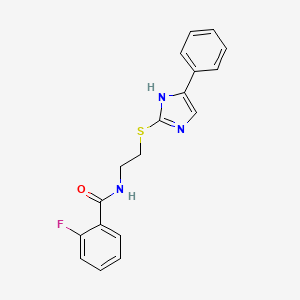

![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)

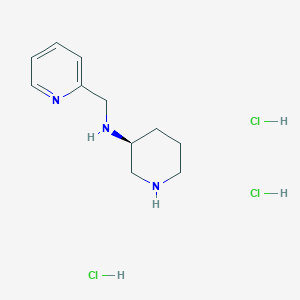

![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)

![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)

![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)

![(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2918067.png)